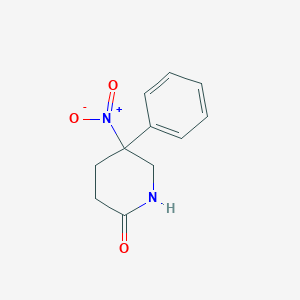![molecular formula C13H17BrO3 B8423570 2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B8423570.png)
2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran
Descripción general
Descripción
2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran is an organic compound that features a brominated phenoxy group linked to a tetrahydropyran ring through an ethoxy bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran typically involves the reaction of 2-bromo-phenol with ethylene oxide to form 2-(2-bromo-phenoxy)ethanol. This intermediate is then reacted with tetrahydropyran under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenoxy-ethoxy-tetrahydropyran compound without the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of phenoxy-ethoxy-tetrahydropyran derivatives with various functional groups.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of de-brominated phenoxy-ethoxy-tetrahydropyran.
Aplicaciones Científicas De Investigación
2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromine atom and phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxy and tetrahydropyran moieties can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-Bromo-ethoxy)-phenoxy)-ethanol: Similar structure but lacks the tetrahydropyran ring.
2-(2-(2-Bromo-phenoxy)-ethoxy)-ethanol: Similar structure but lacks the tetrahydropyran ring.
2-(2-(2-Bromo-phenoxy)-ethoxy)-propane: Similar structure but has a propane instead of a tetrahydropyran ring.
Uniqueness
2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran is unique due to the presence of the tetrahydropyran ring, which can confer additional stability and specific chemical properties.
Propiedades
Fórmula molecular |
C13H17BrO3 |
|---|---|
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
2-[2-(2-bromophenoxy)ethoxy]oxane |
InChI |
InChI=1S/C13H17BrO3/c14-11-5-1-2-6-12(11)15-9-10-17-13-7-3-4-8-16-13/h1-2,5-6,13H,3-4,7-10H2 |
Clave InChI |
NDHKPERQHLHPHR-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCOC2=CC=CC=C2Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2,2-Dimethoxyethyl)-[4-(2-dimethylaminoethoxy)phenyl]amine](/img/structure/B8423498.png)

![Methyl 5-chloro-2-{[(3-iodophenyl)carbonyl]amino}benzoate](/img/structure/B8423512.png)





![2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B8423562.png)
![3-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-7-fluoro-quinazolin-4-one](/img/structure/B8423564.png)


![4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde](/img/structure/B8423580.png)

